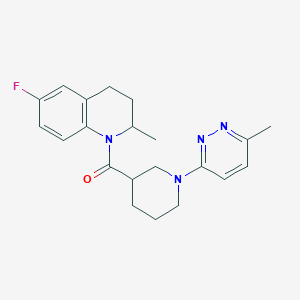
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H25FN4O and its molecular weight is 368.456. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral activities . Specifically, derivatives have been prepared and reported as antiviral agents against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy against similar viral pathogens.
Antibacterial Applications
Research on N-substituted benzoxazole derivatives, which are structurally related, indicates potential for antibacterial activity . The compound could be synthesized in various forms and tested against a range of bacterial strains to determine its effectiveness as an antibacterial agent.
Antineoplastic Activity
Fluoroquinolones, which are chemically related to the compound, have been studied for their antineoplastic activity , particularly as inhibitors of topoisomerase II in cancer cells . The compound could be investigated for its potential to act as an antineoplastic agent.
Drug Delivery Systems
Boronic acids and esters are considered for the design of new drugs and drug delivery devices. Given the structural complexity of the compound, it could be utilized in the development of drug delivery systems that target specific cells or tissues .
Neutron Capture Therapy
The boronic acid derivatives of related compounds are suitable for neutron capture therapy. This application could be explored for our compound, potentially as a boron-carrier in cancer treatment .
Alzheimer’s Disease Treatment
Derivatives of benzisoxazole, which are structurally related to the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE), used in treating Alzheimer’s disease . The compound could be modified to enhance its affinity for AChE, offering a new avenue for Alzheimer’s treatment.
Analgesic and Anticonvulsant Effects
Isoxazole derivatives are known for their analgesic and anticonvulsant activities. By extension, the compound could be synthesized into derivatives that exhibit analgesic and anticonvulsant properties .
Psychotropic Medication
Given that related compounds have been used in psychotropic medications, there is potential for the compound to be developed into a psychotropic drug , possibly acting on serotonergic or dopaminergic receptors .
properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-14-5-10-20(24-23-14)25-11-3-4-17(13-25)21(27)26-15(2)6-7-16-12-18(22)8-9-19(16)26/h5,8-10,12,15,17H,3-4,6-7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWQJWBCCUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


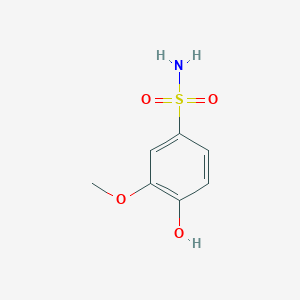
![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)
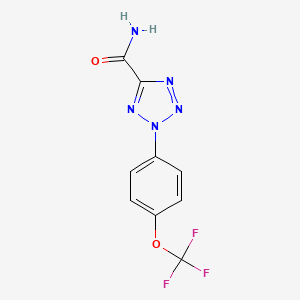
![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)
![1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B2945795.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2945798.png)
![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)
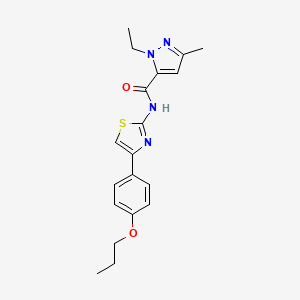
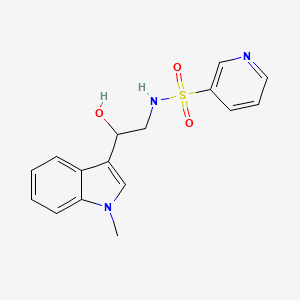
![2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2945803.png)
![(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2945804.png)